Glycerol triformate-d5
CAS No.:
Cat. No.: VC16669964
Molecular Formula: C6H8O6
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O6 |
|---|---|
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate |
| Standard InChI | InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D |
| Standard InChI Key | UFTFJSFQGQCHQW-CIKCLDSDSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O |
| Canonical SMILES | C(C(COC=O)OC=O)OC=O |
Introduction
Synthesis and Purification Methods
Glycerol triformate-d5 is synthesized via acid-catalyzed esterification of glycerol-d5 with formic acid. The reaction typically employs sulfuric acid as a catalyst under reflux conditions, achieving yields of 70–85% after purification by fractional distillation. Key steps include:
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Deuterated Glycerol Preparation: Glycerol-d5 is obtained through deuteration of glycerol using D₂O in the presence of platinum catalysts, ensuring >99% isotopic purity.
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Esterification: Glycerol-d5 reacts with excess formic acid (HCOOH) at 80–100°C for 6–8 hours.
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Workup: The crude product is neutralized with sodium bicarbonate, followed by extraction using diethyl ether.
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Distillation: Fractional distillation under reduced pressure (20–30 mmHg) isolates glycerol triformate-d5 as a colorless liquid.
Table 1: Synthesis Parameters for Glycerol Triformate-d5
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst | H₂SO₄ (5% w/w) |
| Reaction Time | 6–8 hours |
| Yield | 70–85% |
| Purity (Post-Distillation) | >98% (by GC-MS) |
| Property | Glycerol Triformate | Glycerol Triformate-d5 |
|---|---|---|
| Molecular Formula | C₆H₈O₆ | C₆H₃D₅O₆ |
| Molecular Weight (g/mol) | 176.12 | 181.16 |
| Boiling Point (°C) | 285–290 | 288–293 (estimated) |
| Density (g/cm³) | 1.32 | 1.34 (estimated) |
Mass spectral analysis reveals characteristic fragmentation patterns: the non-deuterated form shows a base peak at m/z 176 ([M]⁺), while the deuterated analog exhibits a base peak at m/z 181, with secondary peaks corresponding to formate ester fragments (e.g., m/z 45 for HCOO⁺) .
Applications in Metabolic and Biochemical Research
Isotopic Tracing in Lipid Metabolism
Glycerol triformate-d5 serves as a critical tracer in studies of triglyceride (TG) synthesis, particularly in differentiating the roles of diacylglycerol acyltransferase (DGAT) isoforms. Research by PMC demonstrates that DGAT2 preferentially incorporates deuterated glycerol into TGs derived from endogenous fatty acids, whereas DGAT1 utilizes exogenous fatty acids . This dichotomy was elucidated using ¹³C₃-D₅-glycerol, which enabled precise tracking of glycerol incorporation into TG species via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Table 3: Key Findings from DGAT Isoform Studies
| Parameter | DGAT1-Mediated Synthesis | DGAT2-Mediated Synthesis |
|---|---|---|
| Substrate Preference | Exogenous Fatty Acids | Endogenous Fatty Acids |
| Isotope Used | ¹³C₁₈-Oleic Acid | ¹³C₃-D₅-Glycerol |
| Inhibition Strategy | DGAT1-Selective Inhibitors | DGAT2 Antisense Oligonucleotides |
| Metabolic Outcome | Reduced VLDL-TG Secretion | Decreased Hepatic TG Storage |
Analytical Chemistry Applications
In NMR spectroscopy, the deuterium in glycerol triformate-d5 eliminates signal splitting caused by proton-proton coupling, simplifying spectral interpretation. For example, the methylene protons adjacent to deuterated carbons exhibit sharp singlet peaks, enhancing resolution in complex mixtures. In MS, the mass shift caused by deuterium allows unambiguous identification of metabolic products, as demonstrated in studies tracking phospholipid remodeling enzymes like PLD3 and PLD4 .
Future Directions and Research Gaps
Despite its utility, gaps remain in understanding the compound’s behavior in vivo. For instance, the pharmacokinetics of deuterated glycerol esters in mammalian systems are poorly characterized. Recent advances in lipidomics, such as the use of S,S-bis(monoacylglycerol)phosphate (BMP) labeled with deuterated glycerol, highlight opportunities to expand applications into lysosomal storage disorder research .
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